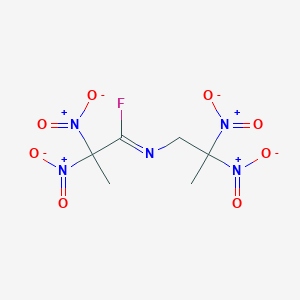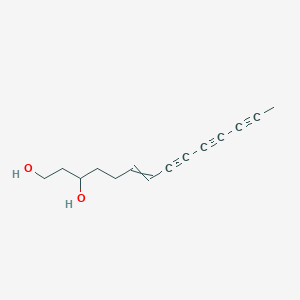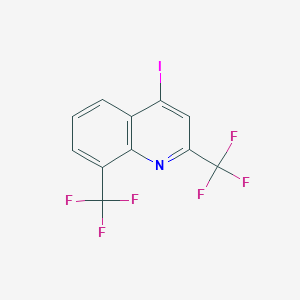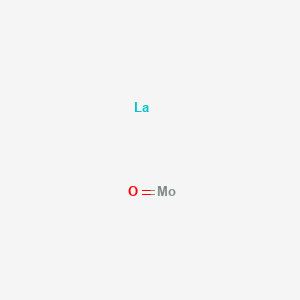
Lanthanum;oxomolybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum oxomolybdenum, also known as lanthanum molybdate, is a compound that combines lanthanum and molybdenum with oxygen. This compound is part of the LAMOX family, which is known for its fast oxide-ion conductivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanthanum molybdate can be synthesized through various methods. One common approach is the citrate-nitrate auto-ignition process. In this method, lanthanum nitrate and ammonium molybdate are mixed with citric acid and then ignited to produce lanthanum molybdate . Another method involves the sol-gel technique, where lanthanum oxide and molybdenum oxide are dissolved in a solvent, followed by gelation and calcination .
Industrial Production Methods
Industrial production of lanthanum molybdate typically involves high-temperature solid-state reactions. Lanthanum oxide and molybdenum oxide powders are mixed and heated at temperatures above 800°C to form the desired compound. This method ensures high purity and crystallinity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lanthanum molybdate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with oxygen to form different oxides, and it can also participate in redox reactions with other metal ions .
Common Reagents and Conditions
Common reagents used in reactions with lanthanum molybdate include oxygen, hydrogen, and various acids. For example, lanthanum molybdate can react with hydrochloric acid to form lanthanum chloride and molybdenum chloride .
Major Products Formed
The major products formed from reactions involving lanthanum molybdate depend on the specific reaction conditions. For instance, oxidation reactions typically yield higher oxides of molybdenum, while reduction reactions can produce lower oxidation states of molybdenum .
Scientific Research Applications
Lanthanum molybdate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which lanthanum molybdate exerts its effects is primarily through its ability to conduct oxide ions. This property is due to the unique arrangement of lanthanum and molybdenum atoms in the crystal lattice, which facilitates the movement of oxide ions. The compound’s high ionic conductivity makes it an excellent material for applications requiring efficient ion transport .
Comparison with Similar Compounds
Lanthanum molybdate can be compared with other similar compounds, such as:
Stabilized Zirconia: Both compounds exhibit high oxide-ion conductivity, but lanthanum molybdate has a lower activation energy for ion transport.
Conclusion
Lanthanum molybdate is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, such as high oxide-ion conductivity and stability, make it a valuable material for research and development in fields ranging from chemistry to medicine.
Properties
CAS No. |
147231-37-6 |
|---|---|
Molecular Formula |
LaMoO |
Molecular Weight |
250.85 g/mol |
IUPAC Name |
lanthanum;oxomolybdenum |
InChI |
InChI=1S/La.Mo.O |
InChI Key |
SCJGVKYSOPVNSS-UHFFFAOYSA-N |
Canonical SMILES |
O=[Mo].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B12547041.png)
![2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide](/img/structure/B12547054.png)
![2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione](/img/structure/B12547060.png)
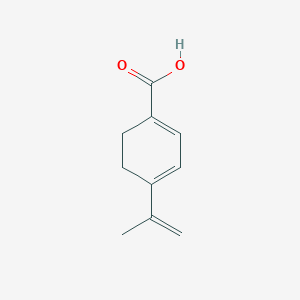
![1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B12547073.png)
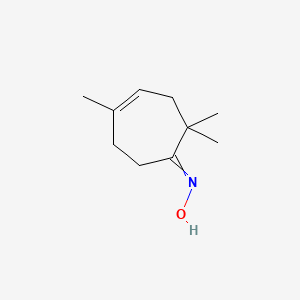

![4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid](/img/structure/B12547093.png)
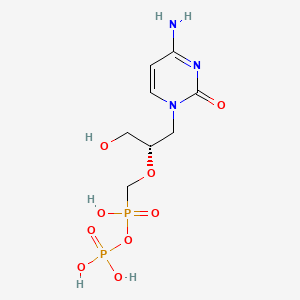
![1,3,8-Triazaspiro[4.5]decan-4-one, 1-phenyl-8-[(1S,2S)-2-phenylcyclohexyl]-](/img/structure/B12547100.png)
![Methyl [(2-methoxyphenyl)methyl]carbamate](/img/structure/B12547101.png)
